1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyproheptadine hydrochloride is synthesized through a multi-step processThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, cyproheptadine hydrochloride is produced using large-scale chemical synthesis techniques. The process involves the use of various reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyproheptadine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The cycloheptene ring can be oxidized to form various degradation products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium iodate in sulfuric acid medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromophenol blue in an acidic buffer.
Major Products Formed
Oxidation: 10,11-dihydroxy-dibenzosuberone.
Reduction: Various reduced derivatives of the cycloheptene ring.
Substitution: Ion-pair complexes with bromophenol blue.
Scientific Research Applications
Cyproheptadine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Used to treat allergic reactions, migraines, and serotonin syndrome.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Cyproheptadine hydrochloride exerts its effects by acting as a competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors, thereby inhibiting their physiological effects. This mechanism is responsible for its antihistamine and antiserotonin properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Promethazine: An antihistamine with additional antiemetic properties.
Uniqueness
Cyproheptadine hydrochloride is unique due to its combined antihistamine, anticholinergic, and antiserotonergic properties. This combination makes it effective in treating a wide range of conditions, including allergic reactions, migraines, and serotonin syndrome .
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2)5-6(7(11)12)9(3,4)10(8)13;/h6,13H,5H2,1-4H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGKGFETXUASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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